Triphenylmethyl chloride

Catalog No.
S523541
CAS No.
76-83-5
M.F
C19H15CL
M. Wt
278.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylmethyl chloride

CAS Number

76-83-5

Product Name

Triphenylmethyl chloride

IUPAC Name

[chloro(diphenyl)methyl]benzene

Molecular Formula

C19H15CL

Molecular Weight

278.8 g/mol

InChI

InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

JBWKIWSBJXDJDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Solubility

INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE

Synonyms

Chlorotriphenylmethane; NSC 435; NSC-435; NSC435

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Description

The exact mass of the compound Chlorotriphenylmethane is 278.0862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, slightly sol in alcohol, sol in acetone; very sol in ether, benzene, chloroform, carbon disulfide, carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triphenylmethyl chloride, also known as triphenylchloromethane or trityl chloride, is a white crystalline solid with the chemical formula C19H15ClC_{19}H_{15}Cl and a molecular weight of approximately 278.78 g/mol. It is classified as an alkyl halide and is notable for its role in organic synthesis, particularly in the formation of protective groups for alcohols and amines. The compound features a trityl group, which consists of three phenyl rings bonded to a central carbon atom that is also attached to a chloride ion. This structural arrangement provides triphenylmethyl chloride with unique chemical properties, including stability under normal conditions, though it should be handled with care due to its reactivity .

Chlorotriphenylmethane's protecting group functionality relies on the steric hindrance and electron-donating properties of the three phenyl groups. The bulky trityl group physically shields the functional group from reacting with other molecules. Additionally, the electron-donating nature of the phenyl rings reduces the electrophilicity of the central carbon, making it less susceptible to nucleophilic attacks.

Chlorotriphenylmethane is a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if inhaled. Here are some safety precautions to consider when handling chlorotriphenylmethane:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials.

Protecting Group Chemistry

  • Thiol protection: Chlorotriphenylmethane acts as a protecting group for thiols. The thiol group (-SH) can be readily converted to a trityl thioether (RSCH₂Ph₃) using chlorotriphenylmethane. This protects the thiol from unwanted reactions during organic synthesis and allows for selective manipulation of other functional groups in the molecule. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 15):
  • Alcohol and Amine Protection: Similar to thiols, chlorotriphenylmethane can be used to protect alcohols (ROH) and amines (RNH₂) by converting them to trityl ethers (ROCH₂Ph₃) and trityl amines (RNCH₂Ph₃) respectively. This temporary protection strategy allows for selective reactions on other parts of the molecule. Source: Organic Chemistry by Clayden, Greeves, Warren & Wothers (2nd Edition, Chapter 11):

Organic Synthesis

  • Trityl Cation Formation: Chlorotriphenylmethane acts as a precursor to the trityl cation (Ph₃C⁺), a powerful carbocation used in various organic reactions. This reactive intermediate can participate in Friedel-Crafts reactions, electrophilic aromatic substitution reactions, and other processes. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg (5th Edition, Chapter 5):
  • Synthesis of S-Trityl-L-Cysteine (STLC): Chlorotriphenylmethane plays a role in the synthesis of S-Trityl-L-Cysteine (STLC), an inhibitor of Eg5, a protein essential for cell division. Researchers utilize STLC to study mitosis and cell proliferation. [Source: Thermo Scientific Chemicals - Chlorotriphenylmethane ]

  • Nucleophilic Substitution: As an alkyl chloride, it readily participates in nucleophilic substitution reactions where the chloride ion can be replaced by various nucleophiles.
  • Formation of Triphenylmethyl Sodium: When dissolved in an aprotic solvent and reacted with sodium, it forms triphenylmethyl sodium:
    (C6H5)3CCl+2Na(C6H5)3CNa+NaCl(C_6H_5)_3CCl+2Na\rightarrow (C_6H_5)_3CNa+NaCl
  • Reaction with Silver Hexafluorophosphate: This reaction produces triphenylmethyl hexafluorophosphate, demonstrating its utility in forming complex compounds:
    (C6H5)3CCl+AgPF6(C6H5)3C+PF6(C_6H_5)_3CCl+AgPF_6\rightarrow (C_6H_5)_3C^+PF_6^-
  • Gomberg's Dimer Formation: In nonpolar solvents like benzene, it reacts with zinc to form Gomberg's dimer:
    2(C6H5)3CCl+Zn((C6H5)3C)2+ZnCl22(C_6H_5)_3CCl+Zn\rightarrow ((C_6H_5)_3C)_2+ZnCl_2 .

Several methods exist for synthesizing triphenylmethyl chloride:

  • From Triphenylmethanol: Reacting triphenylmethanol with acetyl chloride yields triphenylmethyl chloride.
  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene using carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis to yield triphenylmethyl chloride .
  • Direct Chlorination: Chlorination of triphenylmethane can also produce triphenylmethyl chloride .

Triphenylmethyl chloride is widely used in various applications:

  • Protective Group Formation: It serves as a protective group for alcohols and amines during multi-step organic syntheses.
  • Synthesis of Ethers and Esters: The compound facilitates the formation of ethers and esters through stable intermediate formation.
  • Stabilization of Carbanions: Its trityl group stabilizes carbanions, making it useful in synthetic routes involving these intermediates.
  • Catalyst in Polymerization: It acts as a catalyst in specific polymerization reactions.
  • Pharmaceutical Synthesis: The compound is employed in synthesizing various drug intermediates, highlighting its versatility in organic chemistry .

Studies on the interaction of triphenylmethyl chloride with other reagents have focused on its role in nucleophilic substitution reactions. For example, research has shown that adding pyridine can influence substitution mechanisms in benzene solutions. These studies help elucidate the reactivity patterns and potential applications of this compound in synthetic organic chemistry .

Similar Compounds

Triphenylmethyl chloride shares similarities with several other compounds, particularly within the category of triarylmethyl halides. Here are some comparable compounds:

Compound NameFormulaUnique Features
TriphenylmethanolC19H16OC_{19}H_{16}OAlcohol form; used as a precursor for triphenylmethyl derivatives
Triphenylmethyl bromideC19H15BrC_{19}H_{15}BrSimilar structure; bromide instead of chloride
Diphenylmethyl chlorideC13H11ClC_{13}H_{11}ClContains two phenyl groups; less steric hindrance
Benzhydryl chlorideC13H11ClC_{13}H_{11}ClTwo phenyl groups; used similarly in organic synthesis

Uniqueness

Triphenylmethyl chloride stands out due to its ability to stabilize carbanions effectively and serve as a versatile protective group in organic synthesis. Its structural stability and reactivity profile make it an essential reagent compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER

XLogP3

5

Exact Mass

278.0862

Boiling Point

310.0 °C
310 °C @ 760 MM HG

LogP

5.25 (LogP)

Appearance

Solid powder

Melting Point

113.5 °C
113-114 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1D9GZ8QQXN

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (65.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (15.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (17.2%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

76-83-5

Wikipedia

Triphenylmethyl chloride

Biological Half Life

0.71 Days

General Manufacturing Information

Benzene, 1,1',1''-(chloromethylidyne)tris-: ACTIVE
TRIARYL CHLOROALKANE IMPROVED ADHESION OF FAST-SETTING POLYURETHANE PREPOLYMER TO TISSUE.

Dates

Modify: 2023-08-15

Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor

Taysir K Bader, Todd M Rappe, Gianlugi Veglia, Mark D Distefano
PMID: 30611425   DOI: 10.1016/bs.mie.2018.09.025

Abstract

Protein and peptide prenylation is an essential biological process involved in many signal transduction pathways. Hence, it plays a critical role in establishing many major human ailments, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), malaria, and Ras-related cancers. Yeast mating pheromone a-factor is a small dodecameric peptide that undergoes prenylation and subsequent processing in a manner identical to larger proteins. Due to its small size in addition to its well-characterized behavior in yeast, a-factor is an attractive model system to study the prenylation pathway. Traditionally, chemical synthesis and characterization of a-factor have been challenging, which has limited its use in prenylation studies. In this chapter, a robust method for the synthesis of a-factor is presented along with a description of the characterization of the peptide using MALDI and NMR. Finally, complete assignments of resonances from the isoprenoid moiety and a-factor from COSY, TOCSY, HSQC, and long-range HMBC NMR spectra are presented. This methodology should be useful for the synthesis and characterization of other mature prenylated peptides and proteins.


Oxidation studies on Andrographolide

Vijayavitthal T Mathad, Satish Kumar, Kanwal Raj
PMID: 17127657   DOI: 10.1080/14786410500441466

Abstract

Jones oxidation of Andrographolide (1), gave mixture of three products (3-dehydroandrographolide (5), 3,19-bis dehydroandrographolide (6) and 19-dehydroandrographolide (7). Tritylation of andrographolide at C19-OH resulted to products 8 and diene 9, which can be converted to its acetate 10 and oxidation product 11.


Method for activation and recycling of trityl resins

Itedale Namro Redwan, Morten Grøtli
PMID: 22809057   DOI: 10.1021/jo300598d

Abstract

This note describes a rapid and mild strategy for the loading of alcohols and anilines onto a polystyrene triphenylmethyl (trityl) resin. High loadings were obtained in a matter of minutes by treating resin-bound trityl chloride with triethyloxonium tetrafluoroborate followed by alcohols or anilines. Yields were comparable or better than known literature methods. Recycling of the recovered resin was also possible using the developed method.


Pediatric susceptibility to 18 industrial chemicals: a comparative analysis of newborn with young animals

R Hasegawa, M Hirata-Koizumi, M Dourson, A Parker, A Hirose, S Nakai, E Kamata, M Ema
PMID: 17157422   DOI: 10.1016/j.yrtph.2006.10.003

Abstract

We comprehensively re-analyzed the toxicity data for 18 industrial chemicals from repeated oral exposures in newborn and young rats, which were previously published. Two new toxicity endpoints specific to this comparative analysis were identified, the first, the presumed no observed adverse effect level (pNOAEL) was estimated based on results of both main and dose-finding studies, and the second, the presumed unequivocally toxic level (pUETL) was defined as a clear toxic dose giving similar severity in both newborn and young rats. Based on the analyses of both pNOAEL and pUETL ratios between the different ages, newborn rats demonstrated greater susceptibility (at most 8-fold) to nearly two thirds of these 18 chemicals (mostly phenolic substances), and less or nearly equal sensitivity to the other chemicals. Exceptionally one chemical only showed toxicity in newborn rats. In addition, Benchmark Dose Lower Bound (BMDL) estimates were calculated as an alternative endpoint. Most BMDLs were comparable to their corresponding pNOAELs and the overall correlation coefficient was 0.904. We discussed how our results can be incorporated into chemical risk assessment approaches to protect pediatric health from direct oral exposure to chemicals.


Comparative susceptibility of newborn and young rats to six industrial chemicals

Ryuichi Hasegawa, Mutsuko Hirata-Koizumi, Mika Takahashi, Eiichi Kamata, Makoto Ema
PMID: 16359494   DOI: 10.1111/j.1741-4520.2005.00083.x

Abstract

To elucidate the comparative susceptibility of newborn rats to chemicals, newborn and young animals were administered six industrial chemicals by gavage from postnatal days (PND) 4 to 21, and for 28 days starting at 5-6 weeks of age respectively, under the same experimental conditions as far as possible. As two new toxicity endpoints specific to this comparative analysis, presumed no-observed-adverse-effect-levels (pNOAELs) were estimated based on results of both main and dose-finding studies, and presumed unequivocally toxic levels (pUETLs) were also decided. pNOAELs for newborn and young rats were 40 and 200 for 2-chlorophenol, 100 and 100 for 4-chlorophenol, 30 and 100 for p-(alpha,alpha-dimethylbenzyl) phenol, 100 and 40 for (hydroxyphenyl)methyl phenol, 60 and 12 for trityl chloride, and 100 and 300 mg/kg/day for 1,3,5-trihydroxybenezene, respectively. To determine pUETLs, dose ranges were adopted in several cases because of the limited results of experimental doses. Values for newborn and young rats were thus estimated as 200-250 and 1000 for 2-chlorophenol, 300 and 500 for 4-chlorophenol, 300 and 700-800 for p-(alpha,alpha-dimethylbenzyl) phenol, 140-160 and 1000 for (hydroxyphenyl)methyl phenol, 400-500 and 300 for trityl chloride, and 500 and 1000 mg/kg/day for 1,3,5-trihydroxybenzene, respectively. In most cases, newborn rats were 2-5 times more susceptible than young rats in terms of both the pNOAEL and the pUETL. An exception was that young rats were clearly more susceptible than their newborn counterparts for trityl chloride.


Inhibition of intercellular junctional communication in human fibroblasts by triphenylmethane, triphenylmethylchloride, tetraphenylboron and related compounds

J S Davidson, I M Baumgarten, E H Harley
PMID: 3931694   DOI: 10.1016/0167-4889(85)90144-2

Abstract

Intercellular junctional communication was measured using [14C]citrulline incorporation in co-cultures of argininosuccinate synthetase-deficient and argininosuccinate lyase-deficient human fibroblasts. Triphenylmethane, triphenylmethylchloride and tetraphenylboron inhibited communication at concentrations at least 12-fold lower than cytotoxic concentrations. This inhibition was of rapid onset and was rapidly reversible by washing the co-cultures. Refractoriness to inhibition did not develop after prolonged exposure. Several other compounds also induced communication inhibition, but only at concentrations slightly below cytotoxic concentrations. Treatment of co-cultures with calcium ionophore A23187 or cycloheximide did not cause communication inhibition. It is suggested that triphenylmethane, triphenylchloride and tetraphenylboron may be useful inhibitors for studying the roles of intercellular junctional communication in some biological systems.


Chlorodecarboxylation of 17 beta-acetoxy-3-methoxy-9-oxo-9, 11-secoestra-1, 3, 5 (10)-trien-11-oic acid with lead tetraacetate and trityl chloride

K Lal, S Ray
PMID: 7147285   DOI: 10.1016/0039-128x(82)90054-x

Abstract




Im-trityl protection of histidine

S J Harding, J H Jones, A N Sabirov, V V Samukov
PMID: 10507686   DOI: 10.1002/(SICI)1099-1387(199908)5:8<368::AID-PSC210>3.0.CO;2-P

Abstract

A rational attempt to prepare FmocHis(piTrt)OH regiospecifically gave in fact the well-known tau-trityl isomer, and experiments with model systems indicate that the prospects for access to pi-trityl histidine derivatives, which would be of great value for the racemization-free synthesis of histidine-containing peptides, are poor.


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